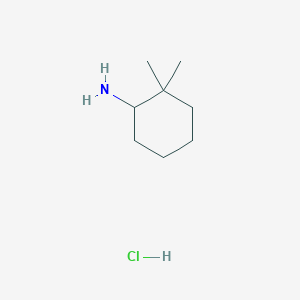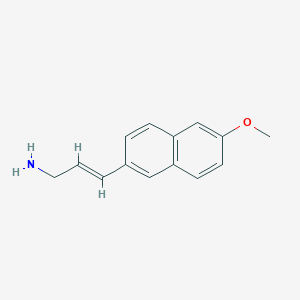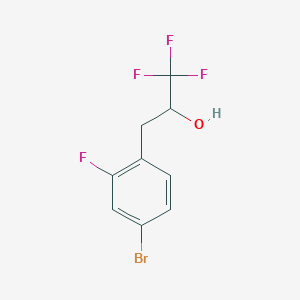
1-Cyclopentyl-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C8H17NO It features a cyclopentyl group attached to an ethan-1-ol backbone, with a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-ol typically involves the reaction of cyclopentyl derivatives with methylamine. One common method includes the alkylation of cyclopentyl halides with methylamine in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product.
化学反応の分析
Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products:
Oxidation: Cyclopentyl ketones or aldehydes.
Reduction: Cyclopentylamines.
Substitution: Halogenated cyclopentyl derivatives.
科学的研究の応用
1-Cyclopentyl-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 1-Cyclopentyl-2-(methylamino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Cyclopentylamine: Shares the cyclopentyl group but lacks the ethan-1-ol backbone.
2-(Methylamino)ethanol: Contains the methylamino and ethan-1-ol groups but lacks the cyclopentyl ring.
Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-ol is unique due to the combination of its cyclopentyl ring and the presence of both methylamino and hydroxyl functional groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-cyclopentyl-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(10)7-4-2-3-5-7/h7-10H,2-6H2,1H3 |
InChIキー |
UXRADQIJCQKDOQ-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


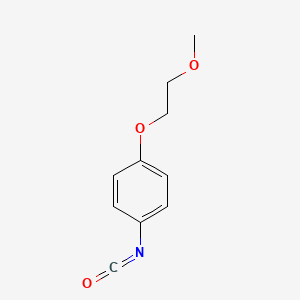
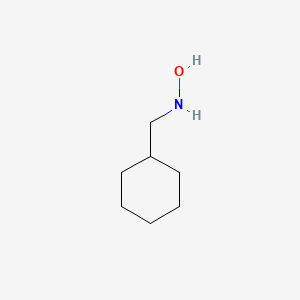
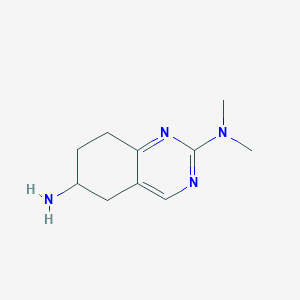
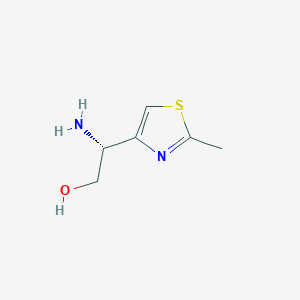
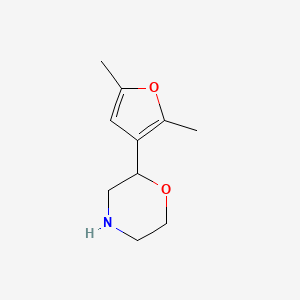
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
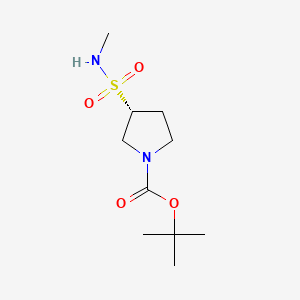
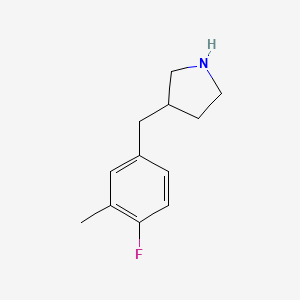
amine](/img/structure/B13588403.png)
